molecular formula C22H20N2S B2383712 (Z)-3-(4-ethylphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476672-07-8

(Z)-3-(4-ethylphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2383712
CAS RN: 476672-07-8
M. Wt: 344.48
InChI Key: LVTYBFYEBDXJCK-MOSHPQCFSA-N
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Description

(Z)-3-(4-ethylphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, also known as EPTA, is a chemical compound that belongs to the class of acrylonitriles. It has been widely studied for its potential applications in scientific research, particularly in the field of medicine.

Scientific Research Applications

Thiazole Derivatives

Thiazole derivatives are a class of heterocyclic organic compounds that have a wide range of applications in medicinal chemistry and organic synthesis. They are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

  • Synthesis of Heterocycles : Thiazole derivatives are utilized in the synthesis of various heterocyclic compounds, such as indoles, benzofurans, and benzothiophenes, highlighting their versatility in organic synthesis and potential for creating complex molecular architectures (Petrov & Androsov, 2013).

  • Pharmacological Activities : Thiazole derivatives have been identified to possess a range of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. Their chemical structure allows for significant biological activity, making them valuable in drug development (Abdurakhmanova et al., 2018).

  • Anticancer Agents : Novel thiazole derivatives have been reviewed for their potential as anticancer agents, demonstrating the importance of the thiazole ring in medicinal chemistry for developing new treatments (Leoni et al., 2014).

Acrylonitrile Applications

Acrylonitrile is a key industrial chemical used in the manufacture of plastics, synthetic fibers, and rubber, and it's involved in the production of various copolymers.

  • Polymer Synthesis : Acrylonitrile is used in the synthesis of acrylonitrile-butadiene-styrene (ABS) and nitrile rubber, which are materials with high strength and resilience, suitable for automotive parts, consumer goods, and industrial applications (Grasselli & Trifiró, 2016).

  • Flame Retardants : Compounds containing acrylonitrile have been explored for use as flame retardants in various materials, enhancing fire safety in commercial products (Lim et al., 2016).

properties

IUPAC Name

(Z)-3-(4-ethylphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2S/c1-3-16-5-7-18(8-6-16)13-20(14-23)22-24-21(15-25-22)19-11-9-17(4-2)10-12-19/h5-13,15H,3-4H2,1-2H3/b20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTYBFYEBDXJCK-MOSHPQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-ethylphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

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